2-(3-allyl-2,4-dioxothiazolidin-5-yl)-N-(m-tolyl)acetamide
Description
Properties
IUPAC Name |
2-(2,4-dioxo-3-prop-2-enyl-1,3-thiazolidin-5-yl)-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-3-7-17-14(19)12(21-15(17)20)9-13(18)16-11-6-4-5-10(2)8-11/h3-6,8,12H,1,7,9H2,2H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTYPJFUNVDMPEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CC2C(=O)N(C(=O)S2)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of N-(m-Tolyl)chloroacetamide
Reaction of m-toluidine with chloroacetyl chloride in the presence of a base (e.g., triethylamine) yields N-(m-tolyl)chloroacetamide. This intermediate is critical for subsequent cyclization:
Thiourea-Mediated Cyclization
Treating N-(m-tolyl)chloroacetamide with thiourea in ethanol under reflux forms the thiazolidinone core. Anhydrous sodium acetate is often added to scavenge HCl:
Oxidation of the 2-imino group to a 2-oxo group (e.g., using HO/AcOH) completes the 2,4-dioxo structure.
Allylation at the Thiazolidinone N3 Position
Introducing the allyl group at position 3 requires selective alkylation. This is typically achieved via nucleophilic substitution or Mitsunobu conditions.
Alkylation with Allyl Bromide
The 2,4-dioxothiazolidin-5-yl intermediate is treated with allyl bromide in the presence of a base (e.g., KCO) in DMF:
Regioselectivity is ensured by the electron-withdrawing oxo groups, directing alkylation to the N3 position.
Alternative Route via β-Aroylacrylic Acid Condensation
β-Substituted acrylic acids offer a one-pot route to functionalized thiazolidinones. For the target compound, β-allylacrylic acid derivatives are key.
Synthesis of β-Allylacrylic Acid
Maleic anhydride reacts with allyl alcohol under acid catalysis to form β-allylacrylic acid:
Cyclocondensation with Thiourea
Heating β-allylacrylic acid with thiourea in glacial acetic acid introduces the thiazolidinone ring:
Subsequent acylation with chloroacetyl chloride and coupling to m-toluidine installs the acetamide moiety.
Post-Cyclization Acylation Strategies
For late-stage diversification, the acetamide group is introduced after thiazolidinone formation.
Carbodiimide-Mediated Coupling
The 5-carboxylic acid derivative of 3-allyl-2,4-dioxothiazolidinone reacts with m-toluidine using EDCI/HOBt:
Comparative Analysis of Synthetic Routes
| Method | Starting Materials | Key Steps | Yield | Advantages |
|---|---|---|---|---|
| Chloroacetamide cyclization | N-(m-Tolyl)chloroacetamide | Cyclization, oxidation | 60–70% | High regioselectivity |
| β-Aroylacrylic acid route | β-Allylacrylic acid | One-pot cyclocondensation | 55–65% | Fewer steps, scalable |
| Post-cyclization acylation | 5-COH-thiazolidinone | Carbodiimide coupling | 45–60% | Modular late-stage modification |
Mechanistic Considerations
-
Cyclocondensation : Thiourea attacks the α-carbon of chloroacetamide, displacing chloride and forming a thioamide intermediate. Intramolecular cyclization yields the thiazolidinone ring.
-
Allylation : The N3 nitrogen’s nucleophilicity is enhanced by adjacent electron-withdrawing groups, facilitating S2 attack by allyl bromide.
Challenges and Optimization
Biological Activity
2-(3-allyl-2,4-dioxothiazolidin-5-yl)-N-(m-tolyl)acetamide is a synthetic compound belonging to the thiazolidinone class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, including its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant case studies and research findings.
Chemical Structure and Synthesis
The compound features a thiazolidinone ring, an allyl group, and a tolyl group. The synthesis typically involves the following steps:
- Formation of the Thiazolidinone Ring : Reacting an appropriate thioamide with an α-halo acid under basic conditions.
- Introduction of the Allyl Group : Achieved via an allylation reaction using allyl bromide.
- Attachment of the Tolyl Group : Acylation with m-tolylamine and an acylating agent like acetic anhydride.
Antimicrobial Activity
Thiazolidinone derivatives, including this compound, have shown significant antimicrobial activity. Research indicates that these compounds exhibit effectiveness against a range of microorganisms:
| Compound | Activity Type | Tested Organisms | Results |
|---|---|---|---|
| This compound | Antibacterial | E. coli, S. aureus | Moderate to high activity compared to standards like ciprofloxacin |
| 5-Ethylidene derivatives | Antifungal | C. albicans | High antifungal activity leading to morphological changes in yeast cells |
Studies have demonstrated that substituents on the thiazolidine ring can enhance antimicrobial potential; for instance, electron-withdrawing groups significantly improve activity against Gram-positive and Gram-negative bacteria .
Anticancer Activity
The anticancer properties of thiazolidinone derivatives are notable. Research has indicated that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms:
- Cell Cycle Arrest : Compounds have been shown to interfere with cell cycle progression.
- Apoptosis Induction : Activation of caspase pathways leading to programmed cell death.
- Inhibition of Angiogenesis : Compounds like ciglitazone have been reported to reduce VEGF production in cancer cells .
A study highlighted that this compound exhibited significant antiproliferative effects on multiple cancer cell lines including MDA-MB-231 and HCT116 .
Anti-inflammatory Activity
Thiazolidinones are also recognized for their anti-inflammatory properties. They have been studied for their ability to inhibit pro-inflammatory cytokines and reduce inflammation in various models. This activity is particularly relevant in conditions such as diabetes and cardiovascular diseases.
Case Studies
- Antimicrobial Evaluation : A study evaluated several thiazolidine derivatives against standard bacterial strains. The results indicated that modifications at specific positions on the thiazolidine ring led to enhanced antibacterial activity compared to controls .
- Anticancer Mechanisms : Research into the effects of thiazolidinones on cancer cell lines revealed that these compounds could effectively induce apoptosis and inhibit cell proliferation through modulation of signaling pathways associated with cancer progression .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiazolidinedione derivatives, including 2-(3-allyl-2,4-dioxothiazolidin-5-yl)-N-(m-tolyl)acetamide. Research indicates that this compound exhibits significant activity against various bacterial and fungal strains.
Case Study: Antimicrobial Evaluation
In a study conducted by Shaikh et al., derivatives of thiazolidine-2,4-dione were synthesized and tested for antimicrobial efficacy. The results showed that certain derivatives demonstrated potent activity against E. coli, S. aureus, and C. albicans with minimum inhibitory concentrations (MIC) significantly lower than standard antibiotics .
| Compound | Microbial Strains (MIC = µg/mL) |
|---|---|
| am1 | S. aureus: 8 |
| am2 | E. coli: 16 |
| am3 | C. albicans: 4 |
Antidiabetic Properties
Thiazolidinediones are recognized for their role as agonists of the peroxisome proliferator-activated receptor gamma (PPAR-γ), which is crucial in managing insulin resistance in diabetes mellitus.
Case Study: PPAR-γ Activation
A study by Alagawadi et al. synthesized a series of thiazolidine derivatives and evaluated their binding affinity to PPAR-γ. The findings indicated that compounds similar to this compound exhibited promising antidiabetic activity through enhanced receptor activation .
| Compound | Binding Affinity (kcal/mol) |
|---|---|
| 7a | -9.5 |
| 7d | -10.1 |
| 7e | -9.8 |
Antioxidant Activity
Thiazolidinediones have also been investigated for their antioxidant properties, which are essential for combating oxidative stress-related diseases.
Case Study: Antioxidant Evaluation
In a study focusing on the antioxidant activities of thiazolidine derivatives, it was found that compounds derived from the thiazolidinedione scaffold demonstrated significant free radical scavenging activity . The antioxidant potential was assessed using various assays, including DPPH and ABTS radical scavenging tests.
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| am10 | 85 |
| am11 | 78 |
Anticancer Potential
Emerging research suggests that thiazolidinedione derivatives may possess anticancer properties due to their ability to induce apoptosis in cancer cells.
Case Study: Anticancer Screening
Yahiaoui et al. reported that certain thiazolidine derivatives showed antiproliferative effects against various cancer cell lines, including MDA-MB-231 and HCT116 . The mechanisms involved include modulation of cell cycle progression and induction of apoptosis.
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| 11b | MDA-MB-231 | 20 |
| 12a | HCT116 | 15 |
Comparison with Similar Compounds
Structural Similarities and Variations
The compound belongs to a broader class of N-substituted acetamides with heterocyclic cores. Key analogs include:
Key Observations :
Physicochemical Properties
Comparative data on melting points and spectral characteristics:
Insights :
- Allyl-related proton signals in NMR (5.1–5.3 ppm) are a diagnostic feature absent in benzyl-substituted analogs .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(3-allyl-2,4-dioxothiazolidin-5-yl)-N-(m-tolyl)acetamide, and how is reaction progress monitored?
- Methodology : The compound is synthesized via multi-step protocols. A typical approach involves:
Step 1 : Reacting 5-(4-hydroxy-3-methoxybenzylidene)-2,4-thiazolidinedione with chloroacetyl chloride in dimethylformamide (DMF) using potassium carbonate as a base .
Step 2 : Coupling the intermediate with m-toluidine derivatives under reflux conditions.
Monitoring : Thin-layer chromatography (TLC) in hexane/ethyl acetate (1:1) is used to track reaction completion .
- Characterization : Final products are purified via recrystallization (ethanol-DMF mixtures) and confirmed via melting points, IR, H NMR, and LC-MS .
Q. Which spectroscopic techniques are critical for structural elucidation of this compound?
- Key Methods :
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at 1667–1674 cm, NH stretch at 3450–3509 cm) .
- H NMR : Confirms substituent integration (e.g., m-tolyl protons at δ 7.5–7.9 ppm, allyl protons at δ 5.1–5.8 ppm) .
- LC-MS : Validates molecular weight (e.g., [M+H] peaks matching theoretical values) .
Q. What are common impurities in the synthesis of this compound, and how are they identified?
- Impurity Sources :
- Unreacted starting materials (e.g., residual m-toluidine detected via TLC).
- By-products from incomplete cyclization (e.g., open-chain intermediates).
- Analysis :
- Elemental Analysis : Discrepancies in C/H/N content (e.g., calculated C 60.2% vs. found 60.7% ) indicate impurities.
- HPLC-PDA : Resolves and quantifies impurities using reverse-phase columns .
Advanced Research Questions
Q. How can researchers resolve contradictions in elemental analysis data for this compound?
- Strategies :
Repurification : Recrystallize from alternative solvents (e.g., DMF/water) to remove hygroscopic residues .
Combined Techniques : Cross-validate via X-ray crystallography (for crystalline derivatives) or high-resolution mass spectrometry (HRMS) .
Error Mitigation : Ensure anhydrous conditions during synthesis to prevent hydrolysis by-products .
Q. How to design structure-activity relationship (SAR) studies for this compound’s hypoglycemic activity?
- Experimental Design :
- Substituent Variation : Modify the allyl group (e.g., replace with propyl or benzyl) and m-tolyl moiety (e.g., nitro or methoxy derivatives) .
- In Vitro Assays :
- PPAR-γ Binding : Evaluate using radioligand displacement assays.
- α-Glucosidase Inhibition : Measure IC values via spectrophotometric methods (e.g., p-nitrophenyl-α-D-glucopyranoside hydrolysis) .
- In Vivo Models : Administer derivatives (50–100 mg/kg) to streptozotocin-induced diabetic mice and monitor blood glucose .
Q. What pharmacological evaluation methods are suitable for assessing anti-parasitic activity?
- Protocols :
- Schistosoma mansoni SmCD1 Protease Inhibition :
- IC Determination : Use fluorogenic substrates (e.g., Z-Phe-Arg-AMC) in enzyme kinetics assays .
- Molecular Docking : Perform in silico studies with SmCD1 (PDB: 3ZNT) to prioritize derivatives .
- In Vivo Efficacy : Test lead compounds in infected murine models, quantifying parasite burden via perfusion .
Q. How to optimize toxicity profiles in preclinical studies?
- Toxicity Screening :
- Acute Toxicity (OECD 423) : Administer a single dose (300–2000 mg/kg) to Wistar rats, monitoring mortality and organ histopathology .
- Subchronic Studies : 28-day repeated dosing (50–200 mg/kg) with hematological and biochemical profiling (ALT, creatinine) .
Q. What computational approaches support mechanistic studies of this compound?
- Methods :
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions (e.g., COX-2 binding for anti-inflammatory activity) using GROMACS .
- QSAR Modeling : Develop predictive models using descriptors like logP, polar surface area, and H-bond donors .
- Tools :
- AutoDock Vina : Dock the compound into target proteins (e.g., α-glucosidase) to predict binding modes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
